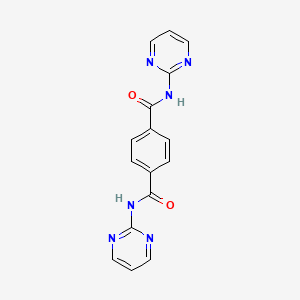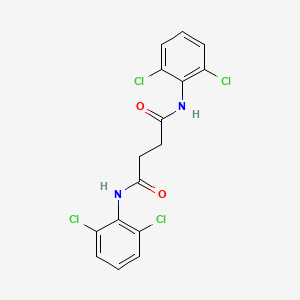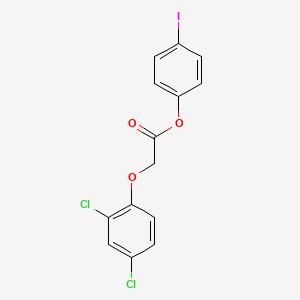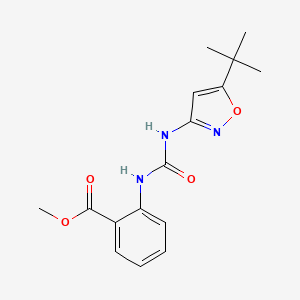
N,N'-dipyrimidin-2-ylterephthalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Dipyrimidin-2-ylterephthalamide is a chemical compound characterized by the presence of two pyrimidine rings attached to a terephthalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-dipyrimidin-2-ylterephthalamide typically involves the reaction of terephthaloyl chloride with pyrimidine-2-amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for N,N’-dipyrimidin-2-ylterephthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dipyrimidin-2-ylterephthalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N’-dipyrimidin-2-ylterephthalamide oxides, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
N,N’-Dipyrimidin-2-ylterephthalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’-dipyrimidin-2-ylterephthalamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diphenylterephthalamide: Similar structure but with phenyl groups instead of pyrimidine rings.
N,N’-Bis(pyrimidin-2-yl)terephthalamide dihydrate: A hydrated form of the compound with similar properties.
Uniqueness
N,N’-Dipyrimidin-2-ylterephthalamide is unique due to the presence of pyrimidine rings, which confer specific chemical and biological properties. This makes it distinct from other terephthalamide derivatives and suitable for specialized applications in various fields.
Properties
Molecular Formula |
C16H12N6O2 |
|---|---|
Molecular Weight |
320.31 g/mol |
IUPAC Name |
1-N,4-N-di(pyrimidin-2-yl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C16H12N6O2/c23-13(21-15-17-7-1-8-18-15)11-3-5-12(6-4-11)14(24)22-16-19-9-2-10-20-16/h1-10H,(H,17,18,21,23)(H,19,20,22,24) |
InChI Key |
TXRZUZQSSGAVKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=NC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(2E)-1,3-benzothiazol-2(3H)-ylidenecarbamoyl]phenyl}morpholine-4-carboxamide](/img/structure/B10977381.png)

![Dimethyl 3,3'-[(1,4-dioxobutane-1,4-diyl)diimino]dithiophene-2-carboxylate](/img/structure/B10977385.png)
methanone](/img/structure/B10977386.png)


![N-[6-tert-butyl-3-(cyclopropylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,5-dimethylfuran-3-carboxamide](/img/structure/B10977400.png)


![2-chloro-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10977415.png)
![N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]cyclohexanecarboxamide](/img/structure/B10977429.png)
![2-{[(3-Bromophenyl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxamide](/img/structure/B10977434.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]carbamoyl}amino)benzoate](/img/structure/B10977437.png)
![4-[1-(9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)ethoxy]benzonitrile](/img/structure/B10977439.png)
